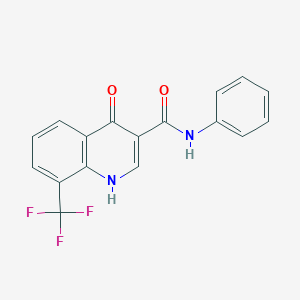

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Synthesis Analysis

The synthesis of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide and its derivatives involves multi-step reactions . These reactions involve the use of various reagents and conditions, and the products are characterized by spectral and elemental analyses .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1ccnc2c(cccc12)C(F)(F)F . This represents a quinoline core with a trifluoromethyl group at the 8-position and a hydroxy group at the 4-position .

Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide are complex and involve multiple steps . These reactions can lead to the formation of various derivatives of the parent compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide include a molecular weight of 213.16 and a melting point of 174-176 °C . The compound is characterized by its strong electron-withdrawing trifluoromethyl group, which imparts unique properties to the molecule .

科学研究应用

Synthesis and Properties

Fluorinated quinolines, such as 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These compounds exhibit unique properties due to the incorporation of a fluorine atom .

Antimicrobial Applications

Several 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been tested for their antimicrobial actions . For instance, some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Potential Antituberculosis Agents

Some compounds, such as 6d and 6e, showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis, indicating these compounds can be possible future antituberculosis agents .

Synthesis of Analgesic Compounds

4-Hydroxy-8-(trifluoromethyl)quinoline (4-Hydroxy-8-trifluoromethylquinolone) may be used in the synthesis of the analgesic compound, floctafenine .

Anticancer Applications

N-substituted-4-hydroxy-2-quinolone-3-carboxamides have shown to promote apoptosis by catalyzing caspase-3 activity and damaging cellular DNA, which could be useful in the treatment of human colon carcinoma .

Agricultural Applications

A number of fluorinated quinolines have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals .

Cyanine Dyes

Quinolines have been used in the synthesis of cyanine dyes, which make a considerable share in commercial production .

作用机制

Target of Action

It is structurally similar to tasquinimod , a quinoline-3-carboxamide anti-angiogenic agent , suggesting potential anti-angiogenic and anti-cancer properties.

Mode of Action

Based on its structural similarity to tasquinimod , it may interact with its targets to inhibit angiogenesis, thereby potentially limiting tumor growth.

Result of Action

If it shares similar properties with tasquinimod , it may result in the inhibition of angiogenesis and potential anti-cancer effects.

属性

IUPAC Name |

4-oxo-N-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)13-8-4-7-11-14(13)21-9-12(15(11)23)16(24)22-10-5-2-1-3-6-10/h1-9H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIRDNXNFOIPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione](/img/structure/B6420379.png)

![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6420398.png)

![N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)

![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)

![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6420411.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6420431.png)

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonyl]acetic acid](/img/structure/B6420440.png)

![5-(4-chlorobenzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6420450.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6420451.png)

![16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420461.png)

![16-{4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420462.png)

![ethyl 2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4-phenylthiophene-3-carboxylate](/img/structure/B6420470.png)